Silver(1+) periodate

Descripción general

Descripción

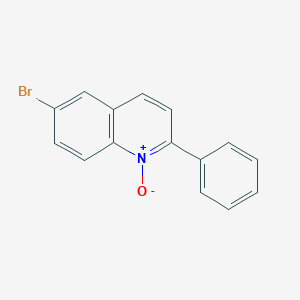

Silver(1+) periodate is a chemical compound . It’s a combination of silver, a white lustrous metal valued for its decorative beauty and electrical conductivity , and periodate, an anion composed of iodine and oxygen . Periodate is the highest in the series of oxyanions of iodine, with iodine existing in oxidation state +7 .

Synthesis Analysis

The synthesis of silver compounds often involves oxidation processes . For example, the synthesis of nano-silver-doped flax fibers involves two steps: first, the oxidation of the flax fibers by potassium periodate to form dialdehyde cellulose (DAC), and second, the reduction of silver ions by DAC . Another study used an aqueous solution of dialdehyde cellulose (DAC) as a reducing agent to synthesize silver nanoparticles in an efficient and environmentally friendly process .Molecular Structure Analysis

The molecular structure of silver compounds can vary depending on factors such as counterions, solvents, and ligand charge . For instance, a series of silver (I) coordination compounds with the ligand 2- (4-pyridyl)imidazole 4-PyIm has been synthesized and crystallographically characterized to explore these factors .Chemical Reactions Analysis

Silver (I) salts have been found to play an important role in C–H activation reactions . Silver is an inactive metal that will react with hot concentrated H2SO4, HNO3, and aqua regia .Physical And Chemical Properties Analysis

Silver nanoparticles are important in nanomedicine due to their attractive physicochemical properties and biological functionality, including their high antimicrobial efficiency and relatively non-toxic, wide spectrum of bactericidal properties . Silver’s physical and chemical properties are intermediate between those of copper and gold .Aplicaciones Científicas De Investigación

Application in Antibacterial Formulations

Specific Scientific Field

Pharmaceutics and Biomedical Sciences

Summary of the Application

Silver, in the form of a colloidal nanosilver formulation known as Silversol®, has been investigated for its antibacterial effects against antibiotic-resistant strains of Staphylococcus aureus .

Methods of Application or Experimental Procedures

The antibacterial effect of Silversol® was investigated using in vitro assays. The formulation was tested at different concentrations to observe its bacteriostatic and bactericidal effects .

Results or Outcomes

Lower concentrations of Silversol® exerted a bacteriostatic effect against S. aureus, while higher concentrations exerted a bactericidal effect. The formulation was found to disturb multiple physiological traits of S. aureus such as growth, antibiotic susceptibility, membrane permeability, efflux, protein synthesis and export, biofilm and exopolysaccharide production .

Application in Agriculture

Specific Scientific Field

Agriculture and Environmental Science

Summary of the Application

Silver nanoparticles (AgNPs) are used in agricultural operations due to their antimicrobial effects .

Methods of Application or Experimental Procedures

The synthesis of nanosilver is a multifaceted process that includes a range of methodologies, including chemical, biological, and sustainable approaches .

Application in Nanotechnology

Specific Scientific Field

Nanotechnology and Material Science

Summary of the Application

Silver nanoparticles (AgNPs) have been intensively studied due to their unique properties and applications . The properties of AgNPs greatly depend on the morphology of particles including the shapes, sizes, and surrounding medium .

Methods of Application or Experimental Procedures

AgNPs were successfully prepared by various methods such as chemical reduction, photo reduction, and laser synthesis . However, these methods are usually time and energy consuming .

Results or Outcomes

The excellent function of silver nanoparticles such as photo-electricity, catalysis, antibacterial, biosensors, and surface-enhanced Raman scattering (SERS) have been studied .

Application in Antibiotics

Summary of the Application

Silver, in the form of dissolved ions, attacks bacterial cells in two main ways: it makes the cell membrane more permeable, and it interferes with the cell’s metabolism, leading to the overproduction of reactive, and often toxic, oxygen compounds .

Methods of Application or Experimental Procedures

Collins and his team found that silver — in the form of dissolved ions — attacks bacterial cells in two main ways .

Results or Outcomes

When boosted with a small amount of silver these drugs could kill between 10 and 1,000 times as many bacteria . The increased membrane permeability also allows more antibiotics to enter the bacterial cells, which may overwhelm the resistance mechanisms that rely on shuttling the drug back out .

Application in Photo-Electricity

Summary of the Application

Silver nanoparticles (AgNPs) have been intensively studied due to their unique properties and applications . One of the excellent functions of silver nanoparticles is in photo-electricity .

Results or Outcomes

The properties of AgNPs greatly depend on the morphology of particles including the shapes, sizes, and surrounding medium . Therefore, simple and economical methods, by which the size, shape, and size distribution of AgNPs can be finely controlled, are urgently needed to be developed .

Application in Biosensors

Specific Scientific Field

Biomedical Sciences

Summary of the Application

Silver nanoparticles (AgNPs) have been intensively studied due to their unique properties and applications . One of the excellent functions of silver nanoparticles is in biosensors .

Safety And Hazards

Direcciones Futuras

The use of green chemistry in the synthesis of silver nanoparticles has gained attention due to the demand for environmentally friendly technology for material synthesis . The biosynthesis of silver nanoparticles is considered more acceptable for medical applications due to superior biocompatibility than chemically synthesized ones .

Propiedades

IUPAC Name |

silver;periodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.HIO4/c;2-1(3,4)5/h;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUKKEHXERVSKS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

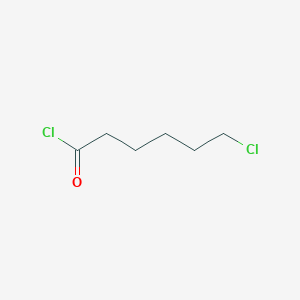

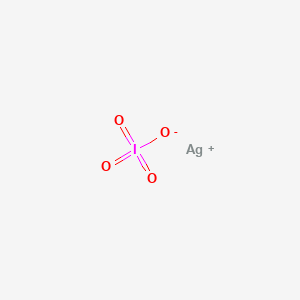

[O-]I(=O)(=O)=O.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgIO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546741 | |

| Record name | Silver(1+) periodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.770 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silver(1+) periodate | |

CAS RN |

15606-77-6 | |

| Record name | Silver(1+) periodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)

![5,7-Dimethylpyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)